![molecular formula C19H21Br2N B1436061 2,7-Dibromo-9-heptyl-9H-carbazole CAS No. 1173071-58-3](/img/structure/B1436061.png)
2,7-Dibromo-9-heptyl-9H-carbazole
Overview
Description
2,7-Dibromo-9-heptyl-9H-carbazole is a halogenated organic compound with the molecular formula C19H21Br2N. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9-heptyl-9H-carbazole typically involves the bromination of carbazole derivatives. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature and pressure. The reaction is often carried out in the dark to prevent the decomposition of bromine.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactors equipped with advanced temperature and pressure control systems. The process is optimized to ensure high yield and purity of the final product. Continuous monitoring and quality control measures are implemented to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromo-9-heptyl-9H-carbazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carbazole derivatives with higher oxidation states.
Reduction: Production of partially reduced carbazole derivatives.
Substitution: Introduction of various functional groups at the bromine-substituted positions.
Scientific Research Applications
2,7-Dibromo-9-heptyl-9H-carbazole has found applications in various scientific fields, including chemistry, biology, medicine, and industry.
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is utilized in the study of biological systems and cellular processes.
Industry: It is employed in the production of advanced materials and electronic devices.
Mechanism of Action
The mechanism by which 2,7-Dibromo-9-heptyl-9H-carbazole exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,7-Dibromo-9-heptyl-9H-carbazole is compared with other similar compounds to highlight its uniqueness. Some similar compounds include 2,7-Dibromo-9H-carbazole, 2,7-Dibromo-9,9-dimethyl-9H-fluorene, and 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid. These compounds share structural similarities but differ in their functional groups and properties, making this compound distinct in its applications and reactivity.
Biological Activity
2,7-Dibromo-9-heptyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
- Molecular Formula: C19H21Br2N
- Molecular Weight: 423.18 g/mol
- CAS Number: 1173071-58-3
The compound features bromine substitutions at the 2 and 7 positions on the carbazole ring and a heptyl group at the 9 position. This structural configuration influences its chemical reactivity and biological properties.
Biological Activity Overview
Carbazole derivatives, including this compound, have been studied for various biological activities:
- Antitumor Activity: Carbazoles have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated against HepG2 (liver cancer) and A875 (melanoma) cell lines, demonstrating significant cytotoxic effects .
- Antimicrobial Properties: Studies indicate that carbazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that specific substitutions enhance their antimicrobial potency .
- Neuroprotective Effects: Some studies have highlighted the neuroprotective potential of carbazole derivatives, which may offer therapeutic avenues for neurodegenerative diseases .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
- Induction of Apoptosis: Evidence suggests that carbazole derivatives can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity: The structure of carbazoles allows them to scavenge free radicals, contributing to their protective effects against oxidative stress.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other similar compounds:
Case Studies
- Anticancer Study : A study investigated the cytotoxic effects of various carbazole derivatives on cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to unsubstituted analogs. Specifically, this compound showed promising results in reducing cell viability in HepG2 cells by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Evaluation : In another case study focusing on antimicrobial properties, several carbazole derivatives were tested against resistant bacterial strains. The findings revealed that those with halogen substitutions demonstrated significant antibacterial activity, suggesting that the bromine atoms play a crucial role in enhancing interaction with bacterial membranes.
Properties
IUPAC Name |
2,7-dibromo-9-heptylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Br2N/c1-2-3-4-5-6-11-22-18-12-14(20)7-9-16(18)17-10-8-15(21)13-19(17)22/h7-10,12-13H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLYLIXYBBORGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173071-58-3 | |
Record name | 2,7-Dibromo-9-heptyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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